molecular formula C5H11NO B100619 (Dimethylamino)acetone CAS No. 15364-56-4

(Dimethylamino)acetone

Cat. No. B100619
CAS RN: 15364-56-4
M. Wt: 101.15 g/mol
InChI Key: VFPKIWATTACVJR-UHFFFAOYSA-N
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Description

“(Dimethylamino)acetone” is a chemical compound with the molecular formula C5H11NO . It is also known by other names such as 1-(Dimethylamino)-2-propanone, 1-(dimethylamino)propan-2-one, and 1-Dimethylaminoacetone .


Synthesis Analysis

While specific synthesis methods for “(Dimethylamino)acetone” were not found in the search results, it’s worth noting that similar compounds can be synthesized through various methods. For instance, enamines and dimethylamino imines can be obtained when the DMF-DMA reagent is reacted with methylene, methyl, and amino groups .


Molecular Structure Analysis

The molecular weight of “(Dimethylamino)acetone” is 101.15 g/mol . The InChI representation of the molecule is InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 . The compound has a structure that includes a ketone group (C=O) and a tertiary amine group (N(CH3)2) .


Physical And Chemical Properties Analysis

“(Dimethylamino)acetone” has a density of 0.9±0.1 g/cm³ . Its boiling point is 114.8±23.0 °C at 760 mmHg . The compound has a molar refractivity of 29.0±0.3 cm³ . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a polar surface area of 20 Ų .

Scientific Research Applications

Synthesis of Chalcones

(Dimethylamino)acetone: is utilized in the synthesis of chalcones, which are aromatic ketones forming the core of many biologically significant compounds . Chalcones serve as precursors to flavonoids and isoflavonoids, exhibiting a wide range of therapeutic activities such as anticancer, antioxidant, and anti-inflammatory properties .

Building Blocks for Heterocycles

This compound acts as a synthon for various heterocycles, providing building blocks for acyclic, carbocyclic, and five- or six-membered heterocyclic derivatives . These derivatives are of interest due to their potential biological activities and applications in biomedical research .

Solvent Performance in Deep Eutectic Solvents

(Dimethylamino)acetone: is involved in the study of deep eutectic solvents (DESs), which are considered a new generation of green solvents. It contributes to understanding the physicochemical properties, solvent performance, and applications of DESs in fields like organic synthesis and material preparation .

Interaction with Phenol Derivatives

In scientific research, (Dimethylamino)acetone interacts with phenol derivatives, and this interaction has been investigated using FT-IR spectroscopy. Such studies are crucial for understanding molecular interactions and designing new compounds .

Chromatography and Mass Spectrometry

(Dimethylamino)acetone: is used in chromatography and mass spectrometry applications, aiding in the efficient and effective running of these analytical methods. It is involved in sample manipulation during mass spectrometry, which is essential for identifying and quantifying compounds .

Pharmacological Properties of Chalcones

Finally, (Dimethylamino)acetone is related to the pharmacological properties of chalcones. Research on chalcones and their derivatives has shown significant therapeutic potential against various diseases, and (Dimethylamino)acetone plays a role in this area of study .

Safety And Hazards

“(Dimethylamino)acetone” is classified as a flammable liquid and vapor, and it can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . If it comes into contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

While specific future directions for “(Dimethylamino)acetone” were not found in the search results, it’s worth noting that similar compounds are being studied for their potential applications in various fields .

properties

IUPAC Name

1-(dimethylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKIWATTACVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165386
Record name 1-(Dimethylamino)acetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylamino)acetone

CAS RN

15364-56-4
Record name (Dimethylamino)acetone
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Record name 1-(Dimethylamino)acetone
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Record name (Dimethylamino)acetone
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Record name 1-(Dimethylamino)acetone
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Record name 1-(dimethylamino)acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient catalyst discovered for the direct amination of glycerol to produce (dimethylamino)acetone, and what makes it effective?

A1: The research highlights a catalyst composed of 50 wt% Cs2.5H0.5PMo12O40 supported on mesoporous silica as the most efficient for the direct amination of glycerol with dimethylamine (DMA) to yield (dimethylamino)acetone []. This catalyst achieved a 33% yield of (dimethylamino)acetone, the highest reported in the study. The enhanced activity is attributed to the good dispersion of the active phase (Cs2.5H0.5PMo12O40) on the mesoporous silica support, leading to a higher number of accessible acid sites crucial for the reaction [].

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